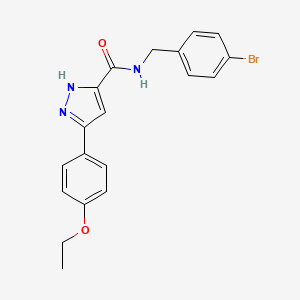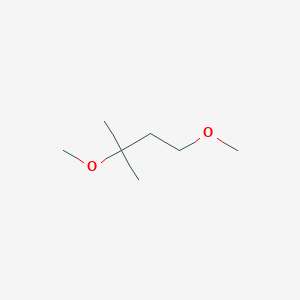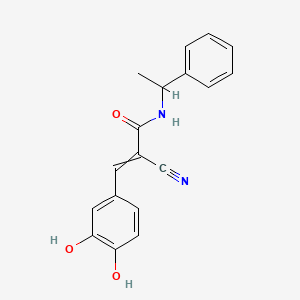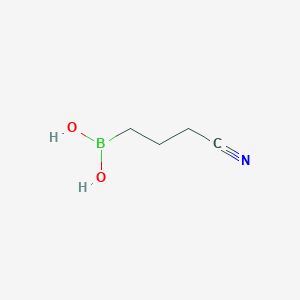![molecular formula C13H10N2O6S B12505033 1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505033.png)
1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 1-{[(2-CARBOXITIOFEN-3-IL)CARBAMOIL]METIL}-6-OXOPIRIDINA-3-CARBOXÍLICO es un compuesto orgánico complejo que presenta un anillo de tiofeno y un anillo de piridina, ambos funcionalizados con grupos de ácido carboxílico
Métodos De Preparación
La síntesis del Ácido 1-{[(2-CARBOXITIOFEN-3-IL)CARBAMOIL]METIL}-6-OXOPIRIDINA-3-CARBOXÍLICO generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de tiofeno: El anillo de tiofeno se puede sintetizar mediante la ciclización de precursores adecuados en condiciones ácidas.
Funcionalización del anillo de tiofeno: El anillo de tiofeno luego se funcionaliza con un grupo carboxilo a través de una reacción de acilación de Friedel-Crafts.
Formación del anillo de piridina: El anillo de piridina se sintetiza por separado, a menudo a través de una síntesis de piridina de Hantzsch.
Acoplamiento de los anillos: Los anillos de tiofeno y piridina se acoplan mediante una reacción de condensación, típicamente utilizando un intermedio de cloruro de carbamoilo.
Funcionalización final: El producto final se obtiene introduciendo los grupos de ácido carboxílico a través de reacciones de oxidación.
Los métodos de producción industrial pueden involucrar pasos similares, pero están optimizados para la síntesis a gran escala, incluido el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
El Ácido 1-{[(2-CARBOXITIOFEN-3-IL)CARBAMOIL]METIL}-6-OXOPIRIDINA-3-CARBOXÍLICO experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir los ácidos carboxílicos en alcoholes.
Condensación: El compuesto puede participar en reacciones de condensación con aminas para formar amidas o con alcoholes para formar ésteres.
Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases, agentes oxidantes y agentes reductores. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El Ácido 1-{[(2-CARBOXITIOFEN-3-IL)CARBAMOIL]METIL}-6-OXOPIRIDINA-3-CARBOXÍLICO tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas y materiales más complejos.
Biología: El compuesto se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en el tratamiento de enfermedades inflamatorias y cáncer.
Industria: El compuesto se utiliza en el desarrollo de materiales avanzados, como polímeros conductores y semiconductores orgánicos.
Mecanismo De Acción
El mecanismo de acción del Ácido 1-{[(2-CARBOXITIOFEN-3-IL)CARBAMOIL]METIL}-6-OXOPIRIDINA-3-CARBOXÍLICO implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías inflamatorias, lo que reduce la inflamación. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y son objeto de investigación en curso.
Comparación Con Compuestos Similares
El Ácido 1-{[(2-CARBOXITIOFEN-3-IL)CARBAMOIL]METIL}-6-OXOPIRIDINA-3-CARBOXÍLICO se puede comparar con compuestos similares como:
Ácido tiofeno-2-carboxílico: Un derivado de tiofeno más simple con propiedades químicas similares pero sin el anillo de piridina.
Ácido piridina-3-carboxílico: Un derivado de piridina más simple con propiedades químicas similares pero sin el anillo de tiofeno.
Ácido 2-aminotiofeno-3-carboxílico: Un derivado de tiofeno con un grupo amino, que puede sufrir diferentes reacciones químicas en comparación con el grupo carbamoilo.
La singularidad del Ácido 1-{[(2-CARBOXITIOFEN-3-IL)CARBAMOIL]METIL}-6-OXOPIRIDINA-3-CARBOXÍLICO radica en su combinación de los anillos de tiofeno y piridina, lo que le confiere propiedades químicas y biológicas únicas.
Propiedades
Fórmula molecular |
C13H10N2O6S |
|---|---|
Peso molecular |
322.30 g/mol |
Nombre IUPAC |
1-[2-[(2-carboxythiophen-3-yl)amino]-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10N2O6S/c16-9(14-8-3-4-22-11(8)13(20)21)6-15-5-7(12(18)19)1-2-10(15)17/h1-5H,6H2,(H,14,16)(H,18,19)(H,20,21) |
Clave InChI |
FKVDMTITTSSFOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1C(=O)O)CC(=O)NC2=C(SC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12504959.png)
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B12504967.png)



![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12505007.png)

![Ethyl 2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12505017.png)




![3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12505059.png)
